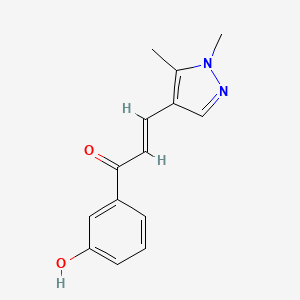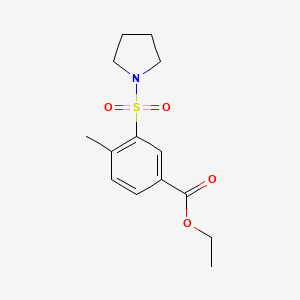
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol, also known as BIQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BIQ belongs to the class of benzothiazole-derived compounds, which have shown activity against various diseases.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases, which play a role in cancer progression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In Alzheimer's disease, this compound has been found to reduce the accumulation of amyloid-beta peptides, improve cognitive function, and reduce oxidative stress. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and reduce inflammation. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has shown potential therapeutic properties against various diseases, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol. One direction is to investigate its mechanism of action in more detail. Another direction is to study its efficacy and safety in animal models and humans. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Furthermore, this compound can be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound can be used as a tool compound to study the role of various enzymes and signaling pathways in disease progression.
Synthesemethoden
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol involves the condensation of 2-aminobenzothiazole and 3-isopropyl-1H-pyrazol-5-ol in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)-3-isopropyl-1H-pyrazol-5-ol has shown potential therapeutic properties against various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLFCYEOSCEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)
![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)

![2,5-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5345951.png)
![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)